2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate
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Overview
Description
2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of an acetylanilino group and a methylprop-2-enoate moiety. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate typically involves the esterification of 2-(4-acetylanilino)-2-oxoethanol with 2-methylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The acetylanilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylanilino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis, releasing the active components that exert their effects on biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminoanilino)-2-oxoethyl 2-methylprop-2-enoate: Similar structure but with an amino group instead of an acetyl group.
2-(4-Methoxyanilino)-2-oxoethyl 2-methylprop-2-enoate: Contains a methoxy group instead of an acetyl group.
2-(4-Chloroanilino)-2-oxoethyl 2-methylprop-2-enoate: Contains a chloro group instead of an acetyl group.
Uniqueness
2-(4-Acetylanilino)-2-oxoethyl 2-methylprop-2-enoate is unique due to the presence of the acetylanilino group, which imparts specific chemical and biological properties. This compound’s ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
743354-46-3 |
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Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
[2-(4-acetylanilino)-2-oxoethyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H15NO4/c1-9(2)14(18)19-8-13(17)15-12-6-4-11(5-7-12)10(3)16/h4-7H,1,8H2,2-3H3,(H,15,17) |
InChI Key |
YGVJQGLVPIISOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(=O)NC1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
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